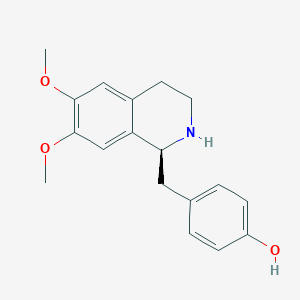

Norarmepavine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H21NO3 |

|---|---|

Molekulargewicht |

299.4 g/mol |

IUPAC-Name |

4-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenol |

InChI |

InChI=1S/C18H21NO3/c1-21-17-10-13-7-8-19-16(15(13)11-18(17)22-2)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,19-20H,7-9H2,1-2H3/t16-/m0/s1 |

InChI-Schlüssel |

NKBBUUNAVOMVER-INIZCTEOSA-N |

Isomerische SMILES |

COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)OC |

Kanonische SMILES |

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Norarmepavine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norarmepavine (B585789), a benzylisoquinoline alkaloid isolated from Nelumbo nucifera (the sacred lotus), has emerged as a molecule of interest due to its pharmacological activity. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a primary focus on its interaction with dopamine (B1211576) receptors. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows. While the primary activity of this compound appears to be centered on the dopaminergic system, this guide also explores potential interactions with other receptor systems and signaling cascades, providing a thorough resource for researchers in pharmacology and drug development.

Introduction

This compound is a naturally occurring benzylisoquinoline alkaloid found in various plant species, most notably the sacred lotus (B1177795) (Nelumbo nucifera). Alkaloids from this plant have been investigated for a range of bioactivities. Recent studies have identified this compound as a modulator of key neurotransmitter systems, highlighting its potential for further investigation as a pharmacological tool or a lead compound in drug discovery. This guide aims to consolidate the existing knowledge on its mechanism of action at the molecular level.

Primary Mechanism of Action: Dopamine Receptor Antagonism

The principal mechanism of action of this compound identified to date is its antagonist activity at dopamine D1 and D2 receptors.

Quantitative Data: Receptor Binding and Functional Activity

Studies have quantified the inhibitory potency of this compound at human dopamine D1 and D2 receptors. The data indicates a preferential antagonism for the D2 receptor subtype.

| Compound | Receptor | Assay Type | Measured Value (IC₅₀) | Selectivity (D1/D2) |

| This compound | Dopamine D1 | FLIPR Assay | Mid- to low-micromolar range | ~10-fold for D2 |

| This compound | Dopamine D2 | FLIPR Assay | Mid- to low-micromolar range |

Table 1: Quantitative analysis of this compound's antagonist activity at dopamine D1 and D2 receptors.

Signaling Pathways

As a dopamine D2 receptor antagonist, this compound is predicted to modulate several downstream signaling pathways. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.

Antagonism of the D2 receptor by this compound blocks the inhibitory effect of dopamine on adenylyl cyclase. This leads to a disinhibition of the enzyme, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

Dopamine D2 receptor activation also leads to the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor desensitization. As an antagonist, this compound would be expected to block dopamine-induced β-arrestin recruitment to the D2 receptor.

Potential Secondary Mechanisms of Action

While the primary mechanism of this compound is established as dopamine receptor antagonism, its structural similarity to other bioactive alkaloids suggests potential interactions with other signaling pathways.

Serotonin (B10506) and Adrenergic Receptor Systems

Currently, there is a lack of direct experimental evidence and quantitative data detailing the binding affinities or functional activities of this compound at serotonin (5-HT) and adrenergic receptors. Given the structural similarities of biogenic amine receptors, cross-reactivity is a possibility that warrants future investigation.

PI3K/Akt Signaling Pathway

Several studies on the crude extracts and other isolated alkaloids from Nelumbo nucifera have demonstrated modulation of the PI3K/Akt signaling pathway.[1][2] This pathway is a critical regulator of cell survival, proliferation, and metabolism. While a direct link between this compound and the PI3K/Akt pathway has not been definitively established, it is a plausible secondary mechanism of action that could contribute to the overall pharmacological profile of extracts containing this alkaloid.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of compounds like this compound.

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the dopamine D2 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable D2 receptor radioligand (e.g., [³H]-spiperone), and a range of concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

FLIPR Calcium Mobilization Assay for D2 Receptor Antagonism

This functional assay measures the ability of an antagonist to block agonist-induced calcium mobilization in cells co-expressing the D2 receptor and a promiscuous G-protein (e.g., Gα16) that couples to the phospholipase C pathway.

Workflow:

Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the human dopamine D2 receptor and a promiscuous G-protein in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a defined period.

-

Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., dopamine) to all wells to stimulate calcium release.

-

Fluorescence Measurement: Use a Fluorometric Imaging Plate Reader (FLIPR) to monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Plot the inhibition of the agonist-induced calcium response against the concentration of this compound to determine its IC₅₀ value.

Conclusion and Future Directions

This compound's primary mechanism of action is characterized by its antagonism of dopamine D1 and D2 receptors, with a notable preference for the D2 subtype. This activity implicates its role in modulating key signaling pathways, including the Gαi/o-cAMP and β-arrestin pathways. While its effects on other receptor systems like the serotonergic and adrenergic systems are yet to be fully elucidated, the potential for interaction exists and warrants further investigation. Similarly, the suggestive link to the PI3K/Akt pathway, based on studies of its plant origin, opens an interesting avenue for future research to determine if this compound directly modulates this critical cell survival pathway. A comprehensive understanding of this compound's full pharmacological profile will be crucial for its potential development as a therapeutic agent or a research tool.

References

Norarmepavine: A Comprehensive Technical Guide to its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norarmepavine (B585789), a benzylisoquinoline alkaloid, has garnered interest within the scientific community due to its biosynthetic relationship with other pharmacologically significant alkaloids. This technical guide provides a detailed overview of the discovery, natural distribution, biosynthesis, and physicochemical properties of this compound. It includes a plausible experimental protocol for its isolation and purification from plant sources, alongside quantitative data and spectroscopic information essential for its identification and characterization. The guide also features visualizations of the biosynthetic pathway and a general experimental workflow to aid researchers in their understanding and further investigation of this compound.

Introduction

Benzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse class of plant secondary metabolites, with approximately 2,500 known structures. Many of these compounds, such as morphine, codeine, and berberine, possess potent pharmacological activities and have been utilized in medicine for centuries. This compound is a key intermediate in the biosynthesis of other BIAs, making it a molecule of significant interest for understanding the metabolic pathways that lead to the production of these valuable compounds. This guide aims to consolidate the current knowledge on this compound for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

Natural Sources of this compound

This compound has been isolated from various parts of the sacred lotus (B1177795) (Nelumbo nucifera), including the flower buds and stems.[1][2] It is also found within the Annonaceae family, in genera such as Annona and Cremastosperma, and has been identified in Ocotea spixiana of the Lauraceae family.[3]

Quantitative Data

The concentration of this compound can vary depending on the plant species, the specific organ, and the extraction method employed. The following table summarizes the quantitative data for this compound found in the flower buds of Nelumbo nucifera.

| Plant Source | Plant Part | Extraction Method | This compound Content (mg/g of dry material) | Reference |

| Nelumbo nucifera | Flower Buds | Methanol (B129727) Reflux | 0.0616 | [1] |

Table 1: Quantitative analysis of this compound in Nelumbo nucifera.

Physicochemical and Spectroscopic Data

The structural characterization of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₂₁NO₃ |

| Molecular Weight | 299.36 g/mol |

| PubChem CID | 6999736 |

Table 2: Physicochemical properties of this compound.[4]

Spectroscopic Data

A comprehensive set of experimental ¹H and ¹³C NMR data for this compound is not available in the searched results. However, the expected chemical shifts can be predicted based on its chemical structure and comparison with similar benzylisoquinoline alkaloids.

Mass Spectrometry (MS)

The mass spectrum of this compound exhibits a molecular ion peak [M+H]⁺ at m/z 300. The fragmentation pattern is characteristic of benzylisoquinoline alkaloids and can provide valuable structural information.

| Fragment Ion (m/z) | Description |

| 300 | [M+H]⁺ |

Table 3: Key mass spectrometry data for this compound.

Experimental Protocols

The following is a detailed methodology for the isolation and purification of this compound from plant material, based on general protocols for benzylisoquinoline alkaloids.

Extraction

-

Plant Material Preparation: Air-dry the plant material (e.g., Nelumbo nucifera flower buds) at room temperature and then grind it into a fine powder.

-

Maceration: Macerate the powdered plant material in methanol (e.g., 1 kg of plant material in 5 L of methanol) at room temperature for 72 hours with occasional stirring.

-

Filtration and Concentration: Filter the methanol extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanol extract.

Acid-Base Partitioning

-

Acidification: Dissolve the crude methanol extract in a 3% aqueous solution of tartaric acid.

-

Solvent Partitioning: Partition the acidic solution with a non-polar solvent such as ethyl acetate (B1210297) to remove neutral and weakly acidic compounds. Discard the organic phase.

-

Basification: Basify the aqueous layer to a pH of 9-10 with a 25% ammonium (B1175870) hydroxide (B78521) solution.

-

Extraction of Alkaloids: Extract the basified aqueous solution with chloroform (B151607) or dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with distilled water, dry over anhydrous sodium sulfate, and then evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

-

Column Chromatography: Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.

-

Elution Gradient: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent).

-

Isolation of this compound: Combine the fractions containing this compound and further purify by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Biosynthesis of this compound

This compound is a benzylisoquinoline alkaloid synthesized from the amino acid L-tyrosine. The biosynthetic pathway involves a series of enzymatic reactions, with (S)-coclaurine being the direct precursor to this compound.

Biosynthetic Pathway from L-Tyrosine

The pathway begins with the conversion of L-tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then condense to form (S)-norcoclaurine, the central precursor for most benzylisoquinoline alkaloids. (S)-norcoclaurine is then methylated to form (S)-coclaurine. In Nelumbo nucifera, the enzyme 7-O-methyltransferase (7OMT) catalyzes the methylation of the 7-hydroxyl group of (S)-coclaurine to yield this compound.

Caption: Biosynthetic pathway of this compound from L-tyrosine.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and characterization of this compound from a plant source.

Caption: General workflow for the isolation of this compound.

Conclusion

This compound serves as an important intermediate in the intricate network of benzylisoquinoline alkaloid biosynthesis. This guide has provided a comprehensive overview of its natural sources, methods for its isolation and characterization, and its biosynthetic origins. The presented data and protocols are intended to be a valuable resource for researchers working on the discovery and development of novel therapeutic agents from natural sources. Further research is warranted to fully elucidate the pharmacological potential of this compound and to explore its presence in a wider range of plant species.

References

- 1. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Stereochemistry in Focus: A Technical Guide to (S)- and (R)-Norarmepavine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norarmepavine (B585789), a benzylisoquinoline alkaloid, serves as a crucial chiral intermediate in the biosynthesis of numerous pharmacologically significant compounds. Its stereochemistry, specifically the spatial arrangement at the C-1 position, gives rise to two enantiomers: (S)-norarmepavine and (R)-norarmepavine. This distinction is not merely academic; the three-dimensional structure of a molecule is a critical determinant of its biological activity. Enantiomers can exhibit profound differences in their affinity and efficacy at biological targets, leading to distinct pharmacological profiles. This technical guide provides an in-depth analysis of the stereochemical nuances of (S)- and (R)-norarmepavine, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key biological pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Stereoselective Synthesis of (S)- and (R)-Norarmepavine

The differential biological activities of the this compound enantiomers necessitate stereoselective synthetic routes to obtain enantiomerically pure compounds for pharmacological evaluation.

Key Synthetic Approaches:

-

Bischler-Napieralski Reaction followed by Chiral Resolution: A common approach involves the synthesis of racemic (±)-norarmepavine via the Bischler-Napieralski reaction. The resulting racemic mixture can then be resolved into its constituent enantiomers. One method utilizes (S)-(-)-1-phenylethylisocyanate to form diastereomeric ureas, which can be separated by crystallization. Subsequent alcoholysis of the separated diastereomers yields the optically pure (S)- and (R)-norarmepavine.[1]

-

Enantioselective Reduction: Another strategy employs an enantioselective reduction of an intermediate imine. This method can directly yield the desired enantiomer with a specific chiral reducing agent.

Comparative Biological Activity: A Focus on Adrenergic and Dopaminergic Systems

While direct comparative studies on the receptor binding affinities of (S)- and (R)-norarmepavine are not extensively available in the public domain, the pharmacological activities of related benzylisoquinoline alkaloids and the parent compound, norepinephrine (B1679862), provide a strong basis for inferring their likely targets and stereoselective interactions. The structural similarity of this compound to norepinephrine suggests a high probability of interaction with adrenergic receptors. Furthermore, studies on armepavine (B1667600), the N-methylated derivative of this compound, have demonstrated activity at dopamine (B1211576) receptors.

Adrenergic Receptor Interactions

Norepinephrine, the endogenous ligand for adrenergic receptors, exists as the (R)-enantiomer, which is significantly more potent than its (S)-counterpart. This inherent stereoselectivity of adrenergic receptors suggests that the (R)- and (S)-enantiomers of this compound will also exhibit differential affinities and functional activities.

Dopamine Receptor Interactions

Studies on related benzylisoquinoline alkaloids indicate that these compounds can act as antagonists at both D1 and D2 dopamine receptors. For instance, armepavine has shown a nearly 10-fold selectivity for the D2 receptor. Interestingly, a study on (S)-coclaurine and (R)-coclaurine, which are structurally similar to the this compound enantiomers, revealed that both isomers antagonized D1 and D2 receptors with equivalent potencies, suggesting that for this particular scaffold, the stereochemistry at C-1 may not dramatically influence dopamine receptor antagonism. However, this may not hold true for this compound itself, and direct testing is required.

Quantitative Data

Direct, head-to-head quantitative data comparing the biological activities of (S)- and (R)-norarmepavine is limited in publicly available literature. The following table summarizes the available data for racemic (±)-norarmepavine, which provides a baseline for its overall pharmacological effects.

| Compound | Biological Effect | System | Quantitative Data |

| (±)-Norarmepavine | Decrease in Mean Arterial Pressure | Anesthetized Rats (in vivo) | 45% decrease at 10 mg/kg i.v.[2] |

| (±)-Norarmepavine | Decrease in Heart Rate | Anesthetized Rats (in vivo) | 21% decrease at 10 mg/kg i.v.[2] |

| (±)-Norarmepavine | Negative Chronotropic Effect | Rat Isolated Atria | ~54% decrease in spontaneous frequency (10⁻⁵-10⁻³ M)[2] |

| (±)-Norarmepavine | Aortic Relaxation (KCl-induced contraction) | Rat Aortic Rings | RC₅₀ = 4.4 x 10⁻⁵ M[2] |

Experimental Protocols

To facilitate further research into the stereoselective pharmacology of this compound enantiomers, this section outlines detailed methodologies for key experiments.

Stereoselective Synthesis of (S)- and (R)-Norarmepavine via Diastereomeric Urea (B33335) Formation

Objective: To resolve racemic (±)-norarmepavine into its individual (S) and (R) enantiomers.

Procedure:

-

Synthesis of (±)-Norarmepavine: Synthesize racemic this compound using a standard Bischler-Napieralski synthesis protocol.

-

Formation of Diastereomeric Ureas: React (±)-norarmepavine with (S)-(-)-1-phenylethylisocyanate. This reaction will produce two diastereomeric ureas.

-

Separation of Diastereomers: Separate the two diastereomers by fractional crystallization from ethanol (B145695) and 70% acetic acid. The difference in solubility between the two diastereomers allows for their isolation.

-

Alcoholysis: Treat each separated diastereomer with sodium butoxide in n-butanol. This step cleaves the urea linkage, yielding the corresponding optically pure (S)-norarmepavine and (R)-norarmepavine.

-

Purity Analysis: Confirm the optical purity of the resulting enantiomers using High-Performance Liquid Chromatography (HPLC) analysis of the ureas prepared from the resolved alkaloids with (S)-(-)-1-phenylethylisocyanate.[1]

Radioligand Binding Assay for Adrenergic and Dopamine Receptors

Objective: To determine the binding affinities (Ki) of (S)- and (R)-norarmepavine for various adrenergic and dopamine receptor subtypes.

General Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human adrenergic (e.g., α₁, α₂, β₁, β₂) or dopamine (e.g., D₁, D₂, D₃) receptor subtypes of interest.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and other necessary ions).

-

Competition Binding:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α₁ receptors, [³H]-Yohimbine for α₂ receptors, [³H]-Dihydroalprenolol for β receptors, [³H]-SCH23390 for D₁ receptors, [³H]-Spiperone for D₂ receptors).

-

Add increasing concentrations of the unlabeled competitor ligands, (S)-norarmepavine or (R)-norarmepavine.

-

Add the membrane preparation to initiate the binding reaction.

-

Define non-specific binding using a high concentration of a known potent unlabeled ligand for the respective receptor.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression analysis to determine the IC₅₀ values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Functional Assays

Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of (S)- and (R)-norarmepavine at adrenergic and dopamine receptors.

-

Cell Culture: Culture cells stably expressing the receptor of interest (e.g., β-adrenergic receptors for Gs, D₂ dopamine receptors for Gi).

-

Assay Medium: Use a suitable assay medium, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Agonist Mode:

-

Treat the cells with increasing concentrations of (S)- or (R)-norarmepavine.

-

Incubate for a defined period.

-

-

Antagonist Mode:

-

Pre-incubate the cells with increasing concentrations of (S)- or (R)-norarmepavine.

-

Stimulate the cells with a fixed concentration of a known agonist for the receptor.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the concentration-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

-

Cell Culture and Dye Loading: Culture cells expressing the Gq-coupled receptor of interest (e.g., α₁-adrenergic receptors) and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

-

Compound Addition and Measurement:

-

Agonist Mode: Add increasing concentrations of (S)- or (R)-norarmepavine and immediately measure the change in fluorescence over time.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compounds before adding a known agonist and measuring the fluorescence change.

-

-

Data Analysis: Analyze the fluorescence data to determine the concentration-dependent increase in intracellular calcium. Calculate EC₅₀ or IC₅₀ values from the concentration-response curves.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Caption: Workflow for the stereoselective synthesis of this compound enantiomers.

Caption: Experimental workflow for radioligand binding assays.

Caption: Potential signaling pathways modulated by this compound enantiomers.

Conclusion and Future Directions

The stereochemistry of this compound is a critical factor that likely dictates its pharmacological profile. While current data on racemic (±)-norarmepavine provides a foundational understanding of its cardiovascular effects, a significant knowledge gap exists regarding the specific activities of the (S) and (R) enantiomers. Based on the pharmacology of related compounds, it is highly probable that (S)- and (R)-norarmepavine exhibit stereoselective interactions with adrenergic and dopamine receptors.

Future research should prioritize the direct comparative evaluation of these enantiomers through comprehensive in vitro and in vivo studies. Specifically, determining the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) at a panel of adrenergic and dopamine receptor subtypes is essential. Elucidating the downstream signaling consequences of receptor interaction, such as the modulation of cAMP and intracellular calcium levels, will provide a more complete picture of their mechanism of action. This detailed characterization is imperative for unlocking the full therapeutic potential of this compound-based compounds and for guiding the rational design of novel, stereochemically defined drug candidates. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for these future investigations.

References

The Multifaceted Biological Activities of Benzylisoquinoline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzylisoquinoline alkaloids (BIAs) are a large and structurally diverse class of plant secondary metabolites that have been a cornerstone of traditional medicine for centuries. Modern scientific investigation continues to unveil their significant pharmacological properties, positioning them as promising candidates for novel drug development. This in-depth technical guide provides a comprehensive overview of the core biological activities of prominent BIAs, with a focus on their anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. This guide is intended to be a valuable resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and development in this field.

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzylisoquinoline alkaloids. These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The cytotoxic effects of several key BIAs against a range of cancer cell lines are summarized below.

Comparative Anticancer Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table presents a comparative summary of the IC50 values for prominent benzylisoquinoline alkaloids against various human cancer cell lines.

| Alkaloid | Cancer Cell Line | Cancer Type | IC50 (µM) |

| Berberine | SW620 | Colorectal Carcinoma | 54.41[1] |

| LoVo | Colorectal Carcinoma | 78.66[1] | |

| Caco-2 | Colorectal Carcinoma | ~30.1 (19.89 µg/mL)[1] | |

| HEP-G2 | Hepatocellular Carcinoma | ~85.8 (56.86 µg/mL)[2] | |

| L5178Y-R | Murine Lymphoma | < 7.5 (< 5.0 µg/mL)[2] | |

| Sanguinarine | MG-63 | Human Osteosarcoma | ~1.0 |

| SaOS-2 | Human Osteosarcoma | ~1.0 | |

| Noscapine | MCF-7 | Breast Cancer | 10.37 (mM) |

| MDA-MB-231 | Breast Cancer | 10.08 (mM) | |

| Papaverine | MCF-7 | Breast Cancer | ~2.7 (1.80 µg/ml) |

| MDA-MB-231 | Breast Cancer | ~72.8 (48.22 µg/ml) |

Key Signaling Pathways in Anticancer Activity

Benzylisoquinoline alkaloids modulate a variety of signaling pathways to induce cancer cell death and inhibit tumor growth. Key mechanisms include the induction of apoptosis through both intrinsic and extrinsic pathways, and the disruption of microtubule dynamics, leading to cell cycle arrest.

Berberine has been shown to induce apoptosis in cancer cells through multiple signaling cascades. One of the key mechanisms involves the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. It can also trigger apoptosis through the modulation of the PI3K/Akt and MAPK signaling pathways.

References

L-(-)-N-Norarmepavine: A Technical Guide to its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

L-(-)-N-Norarmepavine, a member of the tetrahydrobenzylisoquinoline class of alkaloids, is found in various plant species, notably in the family Nelumbonaceae, such as the sacred lotus (B1177795) (Nelumbo nucifera). Its structure is characterized by a tetrahydroisoquinoline core linked to a 4-hydroxybenzyl group at the C1 position. The absolute stereochemistry at this chiral center is (S). The structural determination of L-(-)-N-Norarmepavine relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and to a lesser extent, Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of L-(-)-N-Norarmepavine is presented in Table 1.

Table 1: Physicochemical Properties of L-(-)-N-Norarmepavine

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₁NO₃ | [1][2] |

| Molecular Weight | 299.36 g/mol | [1][2] |

| Class | Tetrahydrobenzylisoquinoline Alkaloid | [3] |

| Appearance | Typically a solid | |

| Stereochemistry | (S)-enantiomer |

Structural Elucidation Workflow

The process of determining the structure of L-(-)-N-Norarmepavine follows a logical workflow, beginning with isolation and purification, followed by a suite of spectroscopic analyses to piece together its molecular architecture.

Caption: Workflow for the structural elucidation of L-(-)-N-Norarmepavine.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of L-(-)-N-Norarmepavine, providing information on the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. Expected signals and their multiplicities are detailed in Table 2.

Table 2: Expected ¹H NMR Data for L-(-)-N-Norarmepavine (Note: Specific chemical shifts and coupling constants are not fully available in the public domain and are presented here as a template based on related structures.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | |||

| H-3α | |||

| H-3β | |||

| H-4α | |||

| H-4β | |||

| H-5 | s | ||

| H-8 | s | ||

| H-2' | d | ||

| H-6' | d | ||

| H-3' | d | ||

| H-5' | d | ||

| 6-OCH₃ | s | ||

| 7-OCH₃ | s | ||

| 4'-OH | s | ||

| NH | s |

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The expected chemical shifts are presented in Table 3.

Table 3: Expected ¹³C NMR Data for L-(-)-N-Norarmepavine (Note: Specific chemical shifts are not fully available in the public domain and are presented here as a template based on related structures.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | |

| C-3 | |

| C-4 | |

| C-4a | |

| C-5 | |

| C-6 | |

| C-7 | |

| C-8 | |

| C-8a | |

| C-1' | |

| C-2' | |

| C-6' | |

| C-3' | |

| C-5' | |

| C-4' | |

| 6-OCH₃ | |

| 7-OCH₃ | |

| C-α |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of L-(-)-N-Norarmepavine, which aids in confirming the molecular formula and identifying structural motifs.

Table 4: Expected Mass Spectrometry Data for L-(-)-N-Norarmepavine (Note: Specific fragmentation data is not fully available and is presented here as a template based on common fragmentation pathways of benzylisoquinoline alkaloids.)

| Ion | m/z (calculated) | m/z (observed) | Description |

| [M+H]⁺ | 300.1543 | Protonated molecular ion | |

| [M-C₇H₇O]⁺ | 192.1025 | Loss of the 4-hydroxybenzyl moiety | |

| [C₇H₇O]⁺ | 107.0497 | 4-hydroxybenzyl cation (benzylic cleavage) |

The primary fragmentation pathway for benzylisoquinoline alkaloids involves the cleavage of the benzylic Cα-C1 bond, leading to the formation of a stable isoquinolinium ion and a benzyl (B1604629) radical or cation.

Caption: Key fragmentation pathway of L-(-)-N-Norarmepavine in MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of L-(-)-N-Norarmepavine is expected to show absorption maxima characteristic of the substituted benzene (B151609) rings within its structure.

Table 5: Expected UV-Vis Absorption Data for L-(-)-N-Norarmepavine (Note: Specific absorption maxima are not available and are presented as a template.)

| Solvent | λ_max (nm) |

| Methanol (B129727) | ~280-290 |

| ~220-230 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 6: Expected IR Absorption Data for L-(-)-N-Norarmepavine (Note: Specific absorption frequencies are not available and are presented as a template.)

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretch (phenol) |

| ~3300-3100 | N-H stretch (amine) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1250-1000 | C-O stretch (ether) |

Experimental Protocols

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

-

Sample Preparation: The purified alkaloid is dissolved in a deuterated solvent, commonly deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD), with tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: Standard 1D ¹H and ¹³C NMR spectra are acquired. For complete structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

Mass Spectrometry

-

Instrumentation: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is the preferred method.

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is performed on the parent ion to induce fragmentation and obtain structural information.

UV-Vis Spectroscopy

-

Instrumentation: A standard double-beam UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) is prepared.

-

Data Acquisition: The absorbance is scanned over the UV-Vis range (typically 200-800 nm).

IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

-

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Extraction of Norarmepavine from Lotus (Nelumbo nucifera) Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelumbo nucifera, the sacred lotus (B1177795), is a plant rich in bioactive benzylisoquinoline alkaloids, which are noted for a range of therapeutic properties, including anti-inflammatory, anti-obesity, and neuroprotective effects. Norarmepavine (B585789) is one of the key benzylisoquinoline alkaloids present in lotus leaves.[1][2] The total alkaloid content in lotus leaves can vary, with studies reporting ranges from 0.72% to 1.41% of the dry weight.[2] This document provides detailed protocols for the extraction and purification of this compound from lotus leaves, supported by quantitative data and workflow visualizations to guide researchers in obtaining this compound for further investigation and drug development.

Data Presentation

The efficiency of alkaloid extraction is highly dependent on the methodology and parameters employed. The following tables summarize quantitative data from various extraction techniques to facilitate comparison.

Table 1: Comparison of Extraction Methods for Alkaloids from Nelumbo nucifera

| Extraction Method | Solvent System | Temperature (°C) | Time | Power | Observations | Reference |

| Reflux Extraction | Methanol | Reflux | 120 min (x2) | N/A | Highest Benzylisoquinoline Alkaloid (BIA) recovery from lotus flowers. | [3][4] |

| Sonication | 50% Methanol | N/A | 30 min (x2) | N/A | Lower BIA recovery compared to reflux. | [3][4] |

| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol (B145695) w/ 0.15% HCl | 50 | 30 min | 400 W (40 kHz) | An efficient method to enhance extraction. | [5] |

| Microwave-Assisted Extraction (MAE) | 70% Ethanol w/ 0.15% HCl | 50 | 20 min | 700 W (2000 MHz) | A rapid extraction technique. | [5] |

| Enzyme-Assisted Extraction | pH 4.5 Citric Acid Buffer w/ 0.15% Cellulase, then 0.5% HCl | 50 (Enzymolysis) | 2 hours (Enzymolysis), 24 hours (Extraction) | N/A | Breaks down cell walls to facilitate alkaloid release. | [5] |

| Supercritical Fluid Extraction (SFE) | Methanol w/ 10% Diethylamine & 1% Water | 70 | 2 hours | N/A | Achieved a nuciferine (B1677029) yield of 325.54 µg/g at 30 MPa. | [3] |

Table 2: Quantitative Analysis of Selected Alkaloids in Nelumbo nucifera

| Alkaloid | Plant Part | Concentration (mg/g dry material) | Analytical Method | Reference |

| This compound | Flower | Not specified, but identified as a principal alkaloid. | LC-MS | [1] |

| N-methylcoclaurine | Flower | 2.88 - 5.73 | LC-MS | [1] |

| Nuciferine | Leaf | 0.34% - 0.63% | Non-aqueous Capillary Electrophoresis (NACE) | [2] |

| Armepavine | Leaf | 0.13% - 0.20% | NACE | [2] |

| Isoliensinine | Leaf | 0.06% - 0.19% | NACE | [2] |

Experimental Protocols

I. Sample Preparation

-

Harvesting and Drying: Collect fresh, healthy lotus leaves. Air-dry them in a shaded, well-ventilated area or use an oven at a low temperature (40-50°C) until a constant weight is achieved. High temperatures should be avoided to prevent the degradation of thermolabile alkaloids.

-

Grinding: Mill the dried leaves into a fine powder (approximately 20-40 mesh) to increase the surface area for efficient solvent penetration.[5]

II. Extraction Protocols

This is a conventional and effective method for alkaloid extraction.

-

Maceration: Weigh 100 g of powdered lotus leaves and place them in a round-bottom flask.

-

Solvent Addition: Add 1 L of 80% ethanol containing 0.15% hydrochloric acid. The acidic condition converts the alkaloids into their salt form, enhancing their solubility in the alcoholic solvent.

-

Reflux: Heat the mixture to reflux for 2 hours with continuous stirring.

-

Filtration: Allow the mixture to cool and then filter it through Whatman No. 1 filter paper. Collect the filtrate.

-

Repeated Extraction: Repeat the reflux and filtration steps two more times with fresh solvent to ensure exhaustive extraction.

-

Pooling and Concentration: Combine all the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

This method uses ultrasonic waves to accelerate extraction.[5][6]

-

Preparation: Place 50 g of powdered lotus leaves into an extraction vessel.

-

Solvent Addition: Add 500 mL of 70% ethanol containing 0.15% hydrochloric acid.[5]

-

Ultrasonication: Submerge the vessel in an ultrasonic bath operating at a frequency of 40 kHz and a power of 400 W.[5] Maintain the temperature at 50°C for 30 minutes.[5]

-

Filtration: Filter the extract to separate the plant residue.

-

Repeated Extraction: Repeat the process twice more with fresh solvent.

-

Concentration: Combine the filtrates and concentrate them using a rotary evaporator.

III. Purification Protocol: Acid-Base Partitioning and Chromatography

This protocol outlines the purification of this compound from the crude extract.

-

Acid-Base Partitioning: a. Dissolve the crude extract in 3% aqueous tartaric acid.[1] b. Wash the acidic solution with ethyl acetate (B1210297) to remove neutral and weakly acidic impurities. Discard the ethyl acetate layer. c. Adjust the pH of the aqueous solution to 9-10 with a saturated sodium carbonate solution or ammonia (B1221849) water.[1][3] This will precipitate the alkaloids in their free base form. d. Extract the alkaline solution three times with chloroform (B151607) or dichloromethane.[1] e. Combine the organic layers and wash with distilled water to remove residual base. f. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it in vacuo to yield the crude alkaloid fraction.

-

Column Chromatography: a. Prepare a silica (B1680970) gel column using a suitable solvent system, such as a gradient of chloroform-methanol. b. Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a step-wise or linear gradient of increasing polarity (e.g., from 100% chloroform to chloroform-methanol mixtures). d. Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualizing agent (e.g., Dragendorff's reagent for alkaloids). e. Pool the fractions containing the compound with the same Rf value as a this compound standard. f. Concentrate the pooled fractions to obtain purified this compound.

-

Further Purification (Optional): a. For higher purity, the isolated this compound can be further purified using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[3][7]

Visualizations

References

- 1. repositorio.uchile.cl [repositorio.uchile.cl]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 6. Expedient synthesis of (S)- and (R)-norcoclaurine from (S)- and (R)-norarmepavine [corrected] prepared by the 1-phenylethylurea method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Norarmepavine Administration in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norarmepavine is a benzylisoquinoline alkaloid that has demonstrated notable cardiovascular effects in preclinical studies involving rat models. These application notes provide a comprehensive overview of the administration of this compound to rats, summarizing key quantitative data and detailing experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate the pharmacological properties of this compound.

Data Presentation

Table 1: In Vivo Cardiovascular Effects of this compound in Rats

| Parameter | Dosage | Route of Administration | Animal Model | Observed Effect | Citation |

| Mean Arterial Pressure (MAP) | 10 mg/kg | Intravenous (i.v.) | Normotensive anesthetized rats | ↓ 45% (approx. 48 mmHg decrease) | [1] |

| Heart Rate (HR) | 10 mg/kg | Intravenous (i.v.) | Normotensive anesthetized rats | ↓ 21% (approx. 90 beats/min decrease) | [1] |

Table 2: In Vitro Effects of this compound on Rat Cardiac Tissue

| Parameter | Concentration | Tissue Preparation | Observed Effect | Citation |

| Spontaneous Frequency | 10⁻⁵ - 10⁻³ M | Isolated rat atria | ↓ ~54% (Negative chronotropic effect) | [1] |

| Aortic Ring Contraction (induced by KCl) | 10⁻⁶ - 10⁻³ M | Isolated rat aortic rings | Concentration-dependent relaxation | [1] |

Mechanism of Action

The primary mechanism of action for this compound's cardiovascular effects is suggested to be calcium antagonism. Studies have shown that this compound can relax potassium chloride-induced contractions in isolated rat aorta in a concentration-dependent manner, an effect characteristic of calcium channel blockers. It shifts the calcium-dependent contraction curves to the right, indicating a blockade of calcium entry into vascular smooth muscle cells.[1] This action leads to vasodilation and a subsequent decrease in blood pressure.

Signaling Pathway

The vasodilatory effects of this compound are mediated through the blockade of voltage-gated calcium channels on vascular smooth muscle cells. By inhibiting the influx of extracellular calcium, this compound prevents the activation of calcium-dependent signaling cascades that lead to muscle contraction.

Caption: Proposed mechanism of this compound-induced vasodilation.

Experimental Protocols

Protocol 1: Evaluation of In Vivo Cardiovascular Effects in Anesthetized Rats

This protocol is based on methodologies described for assessing the effects of this compound on blood pressure and heart rate in vivo.[1]

1. Animal Model:

-

Species: Male Wistar rats (or other appropriate strain).

-

Weight: 250-300 g.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Anesthesia and Surgical Preparation:

-

Anesthetize the rat with an appropriate anesthetic agent (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).

-

Cannulate the trachea to ensure a patent airway.

-

Insert a cannula into the femoral artery for direct measurement of arterial blood pressure. Connect the cannula to a pressure transducer coupled to a polygraph.

-

Insert a cannula into the femoral vein for intravenous administration of this compound.

-

Monitor heart rate using subcutaneous electrodes connected to an electrocardiogram (ECG) or derived from the arterial pressure waveform.

-

Allow the animal to stabilize for at least 20 minutes after surgery before drug administration.

3. Drug Preparation and Administration:

-

Vehicle: Prepare a suitable vehicle for this compound (e.g., saline).

-

This compound Solution: Dissolve this compound in the vehicle to achieve the desired concentration for a 10 mg/kg dose.

-

Administration: Administer the this compound solution as an intravenous bolus injection.

4. Data Acquisition and Analysis:

-

Record mean arterial pressure (MAP) and heart rate (HR) continuously before, during, and after drug administration.

-

Monitor the duration of the hypotensive effect.

-

Analyze the data to determine the percentage decrease in MAP and HR from baseline.

Caption: Experimental workflow for in vivo cardiovascular assessment.

Protocol 2: Evaluation of Behavioral Effects (General Guideline)

While no specific studies on the behavioral effects of this compound have been identified, the following general protocols for assessing locomotor activity and anxiety-like behavior in rats can be adapted.

1. Animal Model:

-

Species: Male Sprague-Dawley or Wistar rats.

-

Weight: 200-250 g.

-

Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.

2. Open Field Test (for Locomotor Activity):

-

Apparatus: A square arena (e.g., 100 x 100 cm) with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

-

Procedure:

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test.

-

Place the rat in the center of the open field arena.

-

Record the animal's activity for a set duration (e.g., 5-10 minutes) using an automated video-tracking system.

-

-

Parameters Measured:

-

Total distance traveled.

-

Time spent in the center versus the periphery.

-

Rearing frequency.

-

3. Elevated Plus Maze (for Anxiety-Like Behavior):

-

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

-

Procedure:

-

Administer this compound or vehicle.

-

Place the rat in the center of the maze, facing an open arm.

-

Allow the rat to explore the maze for a set duration (e.g., 5 minutes).

-

-

Parameters Measured:

-

Time spent in the open arms versus the closed arms.

-

Number of entries into the open and closed arms.

-

Conclusion

The available data strongly indicate that this compound exerts significant cardiovascular effects in rats, primarily through a mechanism involving calcium channel blockade. The provided protocols offer a framework for further investigation into its in vivo and in vitro properties. Further research is warranted to elucidate the pharmacokinetic profile and to explore the potential neuropharmacological effects of this compound in rat models.

References

Application Notes and Protocols for In Vitro Assessment of Norarmepavine's Calcium Channel Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro evaluation of Norarmepavine, a benzylisoquinoline alkaloid, as a potential calcium channel antagonist. Due to the limited specific data on this compound's direct interaction with calcium channels, this document outlines generalized yet detailed protocols for two industry-standard assays: a primary high-throughput screen using a fluorescence-based calcium flux assay and a gold-standard validation using patch-clamp electrophysiology. The provided methodologies, data presentation templates, and workflow diagrams will enable researchers to systematically investigate the calcium channel modulating properties of this compound and other novel compounds.

Introduction to this compound and Calcium Channel Antagonism

This compound is a benzylisoquinoline alkaloid, a class of naturally occurring compounds with diverse biological activities.[1][2][3] While the pharmacological profile of this compound is not extensively characterized in the context of ion channel modulation, other alkaloids and flavonoids have been reported to affect cardiovascular function, sometimes through interaction with ion channels.[4][5][6][7]

Voltage-gated calcium channels (VGCCs) are critical mediators of calcium influx into cells, playing a pivotal role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[8][9] Consequently, they are important therapeutic targets for a range of cardiovascular and neurological disorders.[10][11][12] The L-type calcium channels (CaV1.x) are particularly significant in the cardiovascular system and are the primary targets of widely prescribed antihypertensive drugs like dihydropyridines, phenylalkylamines, and benzothiazepines.[10][13]

This document provides the necessary protocols to investigate whether this compound exhibits antagonistic activity against L-type calcium channels.

High-Throughput Screening: FLIPR-Based Calcium Flux Assay

A fluorescence-based calcium flux assay is an efficient method for initial high-throughput screening (HTS) to identify compounds that modulate intracellular calcium levels.[14][15][16][17][18][19] The Fluorometric Imaging Plate Reader (FLIPR) system is a widely used platform for this purpose.[15][16][19] This assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.

Signaling Pathway: L-Type Calcium Channel Activation

Caption: L-Type Calcium Channel Activation Pathway.

Experimental Workflow: FLIPR Calcium Flux Assay

Caption: Workflow for FLIPR-based Calcium Flux Assay.

Detailed Protocol: FLIPR Calcium Flux Assay

Materials:

-

HEK293 cell line stably expressing the human L-type calcium channel CaV1.2 (e.g., from ION Biosciences or other commercial vendors).

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Black, clear-bottom 384-well microplates.

-

This compound stock solution (in DMSO).

-

Positive control (e.g., Nifedipine).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Depolarizing agent: KCl stock solution.

-

FLIPR Tetra or similar instrument (Molecular Devices).

Procedure:

-

Cell Plating:

-

Culture HEK293-CaV1.2 cells to ~80% confluency.

-

Trypsinize and resuspend cells in culture medium.

-

Plate cells into black, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare the FLIPR Calcium 6 dye loading buffer according to the manufacturer's instructions.[16]

-

Add 25 µL of the dye loading buffer to each well of the cell plate.

-

Incubate the plate for 2 hours at 37°C, 5% CO₂. After incubation, allow the plate to equilibrate to room temperature for 30 minutes before use. Do not wash the cells after dye loading.[16]

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions for the positive control (Nifedipine) and a vehicle control (DMSO in assay buffer).

-

Add the compound solutions to a separate compound plate.

-

-

FLIPR Assay:

-

Set up the FLIPR instrument to add the compounds from the compound plate to the cell plate, followed by the addition of the depolarizing agent (KCl).

-

A typical protocol involves a baseline fluorescence reading, followed by the addition of the test compound (this compound or control).

-

After a 15-30 minute incubation with the compound, a second addition of KCl (to a final concentration that elicits a robust calcium response, e.g., 90 mM) is performed to depolarize the cells and open the L-type calcium channels.

-

Fluorescence is monitored in real-time throughout the experiment.

-

-

Data Analysis:

-

The fluorescence signal is typically measured as the peak fluorescence intensity after KCl addition minus the baseline fluorescence.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation: Illustrative Calcium Flux Data

| Compound | Concentration (µM) | % Inhibition (Mean ± SD) |

| This compound | 0.1 | 5.2 ± 1.8 |

| 1 | 25.6 ± 3.5 | |

| 10 | 78.9 ± 5.1 | |

| 100 | 95.3 ± 2.3 | |

| Nifedipine | 0.01 | 8.1 ± 2.2 |

| (Positive Control) | 0.1 | 45.7 ± 4.1 |

| 1 | 98.2 ± 1.9 | |

| Vehicle (DMSO) | - | 0 ± 2.5 |

IC₅₀ Values:

-

This compound: [Illustrative Value, e.g., 5.8 µM]

-

Nifedipine: [Illustrative Value, e.g., 0.12 µM]

Gold-Standard Validation: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for characterizing the interaction of a compound with ion channels.[8][14] It provides direct measurement of the ion current flowing through the channels, allowing for detailed mechanistic studies and precise determination of potency.

Experimental Workflow: Patch-Clamp Electrophysiology

Caption: Workflow for Patch-Clamp Electrophysiology Assay.

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology

Materials:

-

HEK293-CaV1.2 cells grown on glass coverslips.

-

Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system).

-

Borosilicate glass capillaries for pipette pulling.

-

External Solution (in mM): 110 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH). Note: Barium (Ba²⁺) is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.

-

Internal Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.4 Tris-GTP, 10 HEPES (pH 7.2 with CsOH). Note: Cesium (Cs⁺) is used to block potassium channels.

-

This compound and Nifedipine solutions prepared in the external solution.

Procedure:

-

Cell Preparation:

-

Place a coverslip with adherent HEK293-CaV1.2 cells into the recording chamber on the microscope stage.

-

Perfuse the chamber with the external solution.

-

-

Pipette Preparation:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

-

Recording:

-

Under visual guidance, approach a single, healthy cell with the patch pipette.

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals (e.g., every 10 seconds).

-

Once a stable baseline current is established, perfuse the chamber with the external solution containing the desired concentration of this compound.

-

Record the current in the presence of the compound until a steady-state block is achieved.

-

Perform a washout by perfusing with the drug-free external solution to observe the reversibility of the block.

-

Repeat for a range of this compound concentrations.

-

-

Data Analysis:

-

Measure the peak current amplitude before, during, and after drug application.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the percent inhibition against the log concentration and fit to a dose-response curve to determine the IC₅₀.

-

Data Presentation: Illustrative Patch-Clamp Data

| Compound | Concentration (µM) | % Current Inhibition (Mean ± SEM) |

| This compound | 0.1 | 4.8 ± 1.5 |

| 1 | 22.1 ± 3.1 | |

| 10 | 75.3 ± 4.8 | |

| 100 | 92.6 ± 2.9 | |

| Nifedipine | 0.01 | 6.5 ± 2.0 |

| (Positive Control) | 0.1 | 48.2 ± 3.7 |

| 1 | 97.4 ± 1.6 |

IC₅₀ Values:

-

This compound: [Illustrative Value, e.g., 6.2 µM]

-

Nifedipine: [Illustrative Value, e.g., 0.11 µM]

Summary and Conclusion

The protocols detailed in these application notes provide a robust framework for the in vitro assessment of this compound's potential as a calcium channel antagonist. By employing a high-throughput fluorescence-based calcium flux assay for primary screening, followed by gold-standard patch-clamp electrophysiology for validation and mechanistic studies, researchers can effectively characterize the compound's activity. The illustrative data tables and workflow diagrams serve as a guide for experimental design and data interpretation. This systematic approach will be crucial in determining the pharmacological profile of this compound and its potential for further development as a modulator of calcium channel function.

References

- 1. Expedient synthesis of (S)- and (R)-norcoclaurine from (S)- and (R)-norarmepavine [corrected] prepared by the 1-phenylethylurea method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmaceutical applications of the benzylisoquinoline alkaloids from Argemone mexicana L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cardiovascular Effects of Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural Substances vs. Approved Drugs in the Treatment of Main Cardiovascular Disorders—Is There a Breakthrough? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effects of Flavonoids in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological differences between calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Classification of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. moleculardevices.com [moleculardevices.com]

- 16. moleculardevices.com [moleculardevices.com]

- 17. protocols.io [protocols.io]

- 18. protocols.io [protocols.io]

- 19. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Norarmepavine: Application Notes and Protocols for In Vivo Cardiovascular Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norarmepavine (B585789) is a benzylisoquinoline alkaloid that has demonstrated significant cardiovascular effects in preclinical studies. As a member of the isoquinoline (B145761) alkaloid family, which includes compounds like papaverine, this compound's primary mechanism of action is the blockade of L-type calcium channels. This action leads to vasodilation and negative chronotropic effects, making it a subject of interest for cardiovascular research and potential therapeutic development. These application notes provide a comprehensive overview of this compound's in vivo cardiovascular effects, recommended dosage ranges, and detailed protocols for its investigation in rodent models.

Data Presentation

The following tables summarize the quantitative data from in vivo and in vitro studies on this compound.

Table 1: In Vivo Effects of this compound in Anesthetized Rats

| Dosage (Intravenous) | Mean Arterial Pressure (MAP) Reduction | Heart Rate (HR) Reduction | Duration of Effect |

| 5 mg/kg | ~21 mmHg | Minimal change | < 8 minutes |

| 10 mg/kg | ~48 mmHg (~45%)[1] | ~90 beats/min (~21%)[1] | < 8 minutes[1] |

Table 2: In Vitro Effects of this compound

| Preparation | Effect | Concentration Range | IC50 / RC50 |

| Isolated Rat Atria | Negative Chronotropy | 10⁻⁵ M - 10⁻³ M[1] | 1.5 x 10⁻⁴ M[1] |

| KCl-induced Contraction in Rat Aorta | Relaxation | 10⁻⁶ M - 10⁻³ M | 4.4 x 10⁻⁵ M |

Signaling Pathway

This compound exerts its cardiovascular effects primarily through the blockade of L-type calcium channels in vascular smooth muscle cells and cardiomyocytes. This inhibition reduces the influx of extracellular calcium, a critical step for muscle contraction and cardiac pacemaker activity.

Experimental Protocols

In Vivo Blood Pressure and Heart Rate Measurement in Anesthetized Rats

This protocol details the invasive measurement of arterial blood pressure and heart rate in anesthetized rats following intravenous administration of this compound.

Materials:

-

This compound

-

Sterile saline (0.9%)

-

Anesthetic (e.g., sodium pentobarbital, urethane)

-

Heparinized saline

-

Male Wistar rats (250-300g)

-

PE-50 polyethylene (B3416737) tubing

-

Pressure transducer

-

Data acquisition system (e.g., PowerLab)

-

Surgical instruments (scalpel, forceps, retractors)

-

Heating pad

Experimental Workflow:

Procedure:

-

Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration. For a 10 mg/kg dose in a 300g rat, prepare a solution that allows for a small injection volume (e.g., 0.1-0.3 mL).

-

Animal Preparation: Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.). Maintain the body temperature at 37°C using a heating pad.

-

Surgical Procedure:

-

Make a midline cervical incision to expose the trachea, right common carotid artery, and left jugular vein.

-

Cannulate the carotid artery with a PE-50 catheter filled with heparinized saline. Connect this catheter to a pressure transducer to record blood pressure.

-

Cannulate the jugular vein with another PE-50 catheter for intravenous drug administration.

-

-

Stabilization and Baseline Recording: Allow the animal to stabilize for at least 20 minutes after the surgical procedure. Record stable baseline mean arterial pressure (MAP) and heart rate (HR) for 10-15 minutes.

-

This compound Administration: Administer a bolus injection of the this compound solution through the jugular vein catheter. For control animals, administer an equivalent volume of saline.

-

Data Acquisition: Continuously record MAP and HR for at least 30 minutes post-injection to observe the onset, peak, and duration of the cardiovascular effects.

-

Data Analysis: Calculate the change in MAP and HR from the baseline at various time points after drug administration.

In Vitro Assessment of Vasorelaxant Activity in Isolated Rat Aorta

This protocol describes the evaluation of this compound's vasorelaxant effects on isolated rat aortic rings pre-contracted with potassium chloride (KCl).

Materials:

-

This compound

-

Krebs-Henseleit solution

-

Potassium chloride (KCl)

-

Male Wistar rats (250-300g)

-

Organ bath system with isometric force transducers

-

Carbogen (B8564812) gas (95% O₂, 5% CO₂)

-

Surgical instruments

Procedure:

-

Preparation of Krebs-Henseleit Solution: Prepare the solution containing (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11. Maintain the solution at 37°C and bubble with carbogen gas.

-

Aortic Ring Preparation:

-

Euthanize a rat and excise the thoracic aorta.

-

Clean the aorta of adhering connective tissue and cut it into rings of 3-4 mm in length.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen.

-

-

Equilibration and Viability Check:

-

Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Induce a contraction with 60 mM KCl to check the viability of the tissue. Wash the rings and allow them to return to baseline.

-

-

Induction of Contraction: Induce a sustained contraction in the aortic rings by adding 60 mM KCl to the organ bath.

-

Cumulative Concentration-Response Curve: Once the KCl-induced contraction has reached a stable plateau, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁸ M to 10⁻³ M).

-

Data Analysis: Record the relaxation at each concentration as a percentage of the maximal KCl-induced contraction. Plot the concentration-response curve and calculate the RC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation).

Conclusion

This compound demonstrates clear hypotensive and bradycardic effects in vivo, which are attributable to its calcium channel blocking properties. The provided protocols offer a standardized approach for the investigation of these cardiovascular effects in a preclinical setting. Researchers should consider the short duration of action observed in the reported studies when designing experiments. Further investigation into the selectivity of this compound for different cardiovascular tissues and its potential therapeutic applications is warranted.

References

Application Notes and Protocols for the Use of Norarmepavine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norarmepavine, a benzylisoquinoline alkaloid found in plants such as Nelumbo nucifera, is a natural product with potential pharmacological activities.[1][2] Like many alkaloids, its utility in in vitro cell culture experiments is dependent on proper dissolution and handling to ensure accurate and reproducible results. These application notes provide a detailed protocol for the solubilization of this compound and its application in cell culture experiments, based on standard practices for similar compounds.

Data Presentation

The successful dissolution of this compound is critical for its use in cell culture. While specific solubility data for this compound is not widely published, the following table provides guidance on common solvents used for alkaloids and other poorly water-soluble compounds in cell culture applications. It is strongly recommended to perform a solubility test to determine the maximum concentration for your specific batch of this compound.

| Solvent | Suitability for Cell Culture | Typical Stock Concentration Range | Notes |

| Dimethyl Sulfoxide (DMSO) | High | 1-10 mM | The most common solvent for dissolving hydrophobic compounds for cell culture. The final concentration in media should be kept low (typically <0.5%) to avoid cytotoxicity. |

| Ethanol (EtOH) | Moderate | 1-10 mM | Can be used as an alternative to DMSO. The final concentration in media should also be kept low (typically <0.5%). Volatility can be a concern for concentration stability.[3] |

| Phosphate-Buffered Saline (PBS) | Low | Not Recommended | This compound is unlikely to be soluble in aqueous buffers like PBS at concentrations useful for stock solutions. |

| Cell Culture Media | Low | Not Recommended | Direct dissolution in cell culture media is not recommended for hydrophobic compounds as it can lead to precipitation and inaccurate dosing. |

Experimental Protocols

I. Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (powder)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Determine the required mass of this compound: The molecular formula for this compound is C₁₈H₂₁NO₃, with a molecular weight of approximately 299.36 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.99 mg of this compound.

-

Aliquot DMSO: In a sterile microcentrifuge tube, add 1 mL of cell culture grade DMSO.

-

Dissolve this compound: Carefully add the weighed this compound powder to the DMSO.

-

Ensure complete dissolution: Vortex the tube at maximum speed for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

-

Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as it can cause the compound to precipitate on the filter membrane.

-

Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

II. Application of this compound to Cell Cultures

This protocol provides a general procedure for treating adherent cells with this compound.

Materials:

-

Cells seeded in a multi-well plate

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Pipettes and sterile filter tips

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.

-

Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is crucial to account for any effects of the solvent on the cells.

-

Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Downstream Analysis: Following incubation, the cells can be analyzed using various assays, such as cell viability (e.g., MTT, WST-1), apoptosis assays, or western blotting for signaling pathway analysis.

Visualizations

Experimental Workflow for Dissolving and Using this compound

References

Application Notes and Protocols for Measuring Norarmepavine's Hypotensive Effects

For Researchers, Scientists, and Drug Development Professionals